molecular formula C17H14Br2Cl3N3OS B11972607 N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide CAS No. 303062-87-5

N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide

Cat. No.: B11972607
CAS No.: 303062-87-5
M. Wt: 574.5 g/mol
InChI Key: BKNJTRIADZPOPT-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C17H14Br2Cl3N3OS It is characterized by the presence of multiple halogen atoms (chlorine and bromine) and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dibromo-6-methylaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303062-87-5

Molecular Formula

C17H14Br2Cl3N3OS

Molecular Weight

574.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dibromo-6-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Br2Cl3N3OS/c1-9-7-11(18)8-12(19)13(9)23-16(27)25-15(17(20,21)22)24-14(26)10-5-3-2-4-6-10/h2-8,15H,1H3,(H,24,26)(H2,23,25,27)

InChI Key

BKNJTRIADZPOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)Br)Br

Origin of Product

United States

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